- 2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

Cas no 7787-20-4 ((-)-Fenchone)

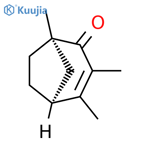

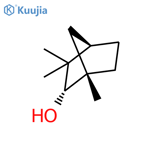

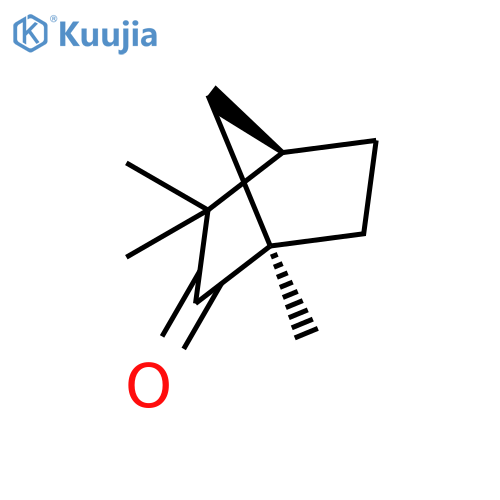

(-)-Fenchone structure

Productnaam:(-)-Fenchone

(-)-Fenchone Chemische en fysische eigenschappen

Naam en identificatie

-

- L(-)-Fenchone

- L(-)-1,3,3-Trimethyl-2-norbornanone

- L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- Fenchone

- (1R)-(?-Fenchone

- (-)-Fenchone

- (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor

- (-)-1,3,3-Trimethyl-2-Norbornanone

- (?)-Fenchone

- FENCHONE, (-)-(SG)

- L-(-)-Fenchone

- (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-

- (R)-Fenchone

- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-

- 1,3,3-trimethylnorbornan-2-one

- 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-

- L-(-)-Fenchone1000µg

- 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- (1R)-(-)-Fenchone

- (1R)-Fenchone

- (R)-(-)-Fenchone

- 1,3,3-trimethyl-2-norcamphanone

- 1,3,3-trimethyl-2-norbornanone

- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

- (+)-Fenchone

-

- MDL: MFCD00151104

- Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1

- InChI-sleutel: LHXDLQBQYFFVNW-OIBJUYFYSA-N

- LACHT: CC1(C)[C@H]2CC[C@](C)(C2)C1=O

- BRN: 2042710

Berekende eigenschappen

- Exacte massa: 152.12018

- Monoisotopische massa: 152.12

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 0

- Complexiteit: 217

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 2

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 1.507

- Topologisch pooloppervlak: 17.1A^2

Experimentele eigenschappen

- Kleur/vorm: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits

- Dichtheid: 0.948 g/mL at 25 °C(lit.)

- Smeltpunt: 5-6 °C (lit.)

- Kookpunt: 192-194 °C(lit.)

- Vlampunt: Fahrenheit: 125.6 ° f

Celsius: 52 ° c - Brekindex: n20/D 1.461(lit.)

- Oplosbaarheid: Slightly soluble (1.1 g/l) (25 º C),

- PSA: 17.07

- LogboekP: 2.40170

- Kleur/vorm: 2000 μg/mL in methanol

- Gevoeligheid: Sensitive to heat

- FEMA: 4519 | L-FENCHONE

- Optische activiteit: [α]20/D −51°, neat

(-)-Fenchone Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H226

- Waarschuwingsverklaring: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Vervoersnummer gevaarlijk materiaal:UN 1224 3/PG 3

- WGK Duitsland:3

- Code gevarencategorie: 10

- Veiligheidsinstructies: 23-24/25

- RTECS:RB7875000

- TSCA:Yes

- Opslagvoorwaarde:2-8°C

- Veiligheidstermijn:S16

- Verpakkingsgroep:III

- PackingGroup:III

- Risicozinnen:R10

- Gevaarklasse:3

(-)-Fenchone Douanegegevens

- HS-CODE:29142900

(-)-Fenchone Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15151-250g |

(-)-Fenchone, 98+% |

7787-20-4 | 98+% | 250g |

¥1015.00 | 2023-03-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BZ227-5ml |

(-)-Fenchone |

7787-20-4 | 98% | 5ml |

¥60.0 | 2022-05-30 | |

| Enamine | EN300-112064-0.05g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112064-10.0g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 10.0g |

$27.0 | 2025-03-21 | |

| Enamine | EN300-112064-0.25g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112064-100.0g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 100.0g |

$61.0 | 2025-03-21 | |

| TRC | T798050-5000mg |

(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 5g |

$58.00 | 2023-05-17 | ||

| TargetMol Chemicals | TN1641-100 mg |

(-)-Fenchone |

7787-20-4 | 98% | 100MG |

¥ 860 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1641-1 mL * 10 mM (in DMSO) |

(-)-Fenchone |

7787-20-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 250 | 2023-09-08 | |

| Enamine | EN300-112064-2.5g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 2.5g |

$25.0 | 2025-03-21 |

(-)-Fenchone Productiemethode

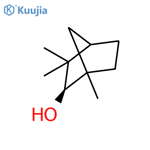

Synthetic Routes 1

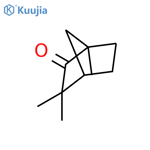

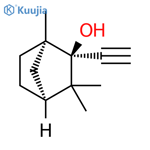

Synthetic Routes 2

Reactievoorwaarden

1.1R:S:DMSO

1.2R:Disodium carbonate, S:H2O

1.2R:Disodium carbonate, S:H2O

Referentie

- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

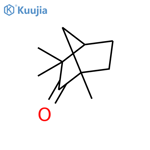

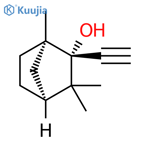

Synthetic Routes 3

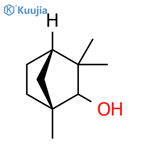

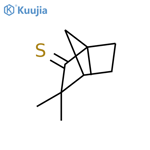

Synthetic Routes 4

Reactievoorwaarden

1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C

Referentie

- Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols, Inorganica Chimica Acta, 2022, 536, 120893

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt

Referentie

- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Routes 8

Reactievoorwaarden

1.1620°C, 0.02-0.04 mbar

Referentie

- An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

Synthetic Routes 9

Reactievoorwaarden

1.1R:KOH, S:NMP

Referentie

- Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols, Tetrahedron Letters, 1990, 31(22), 3151-4

Synthetic Routes 10

Reactievoorwaarden

1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt

Referentie

- Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

Synthetic Routes 11

Synthetic Routes 12

Reactievoorwaarden

1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF

Referentie

- Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2, Journal of Organic Chemistry, 1994, 59(5), 1196-8

Synthetic Routes 13

Reactievoorwaarden

1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt

Referentie

- Photochemical transformations with iodine azide after release from an ion-exchange resin, Angewandte Chemie, 2020, 59(30), 12376-12380

Synthetic Routes 14

Reactievoorwaarden

1.1C:Fe(NO3)3

Referentie

- Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol

- Bicyclo[2.2.1]heptane-2-thione, 1,3,3-trimethyl-, (1R,4S)-

- Fenchone

- Fenchyl alcohol

- D-Fenchol

- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-2-[(1E)-1-methyl-1-propen-1-yl]-, (1R,2S,4S)-

- (±)-a-Fenchol

- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R,2S,4S)-

(-)-Fenchone Preparation Products

(-)-Fenchone Gerelateerde literatuur

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen

- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Bicyclische monoterpenoïden

- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Monoterpenoiden Bicyclische monoterpenoïden

7787-20-4 ((-)-Fenchone) Gerelateerde producten

- 76-22-2(Camphor)

- 566-65-4((5a)-Pregnane-3,20-dione)

- 846-46-8(5a-Androstanedione)

- 8008-88-6(Valerian root oil)

- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)

- 2767-84-2((1S)-(+)-Camphorquinone)

- 464-49-3((+)-Camphor)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 10373-78-1(DL-Camphorquinone)

- 559-74-0(Friedelin)

Aanbevolen leveranciers

PRIBOLAB PTE.LTD

Goudlid

CN Leverancier

Reagentie

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Goudlid

CN Leverancier

Reagentie

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Xiamen PinR Bio-tech Co., Ltd.

Goudlid

CN Leverancier

Bulk

Hubei Changfu Chemical Co., Ltd.

Goudlid

CN Leverancier

Bulk